3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride
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Overview
Description
Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a hexahydro-thieno-pyrrole core with specific stereochemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, typically involves multi-step organic synthesis. The process begins with the preparation of the thieno-pyrrole core, followed by the introduction of methyl groups at specific positions. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole derivatives: These compounds share a similar core structure but differ in functional groups and stereochemistry.
Hexahydro-thieno-pyrrole analogs: Variations in the saturation level and substituents can lead to different properties and applications.
Uniqueness
Rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis, stands out due to its specific stereochemistry and the presence of methyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-7-3-9-4-8(7,2)6-12(10,11)5-7;/h9H,3-6H2,1-2H3;1H |
InChI Key |
BNFDJOSPVFNVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CS(=O)(=O)C2)C.Cl |
Origin of Product |
United States |
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